[(4-Butoxynaphthyl)sulfonyl](2-pyridylmethyl)amine
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Overview
Description
(4-Butoxynaphthyl)sulfonylamine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a naphthyl group substituted with a butoxy group and a sulfonyl group, which is further connected to a pyridylmethylamine moiety. The unique structure of this compound allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Butoxynaphthyl)sulfonylamine typically involves multiple steps, starting with the preparation of the naphthyl sulfonyl chloride derivative. This intermediate is then reacted with 2-pyridylmethylamine under controlled conditions to yield the final product. Common reagents used in these reactions include sulfonyl chlorides, amines, and various solvents such as dichloromethane or toluene. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of (4-Butoxynaphthyl)sulfonylamine may involve large-scale batch reactors where the reaction parameters are meticulously monitored. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(4-Butoxynaphthyl)sulfonylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
The reactions involving (4-Butoxynaphthyl)sulfonylamine often require specific reagents and conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
(4-Butoxynaphthyl)sulfonylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Butoxynaphthyl)sulfonylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades or metabolic processes, depending on the context of its application.
Comparison with Similar Compounds
(4-Butoxynaphthyl)sulfonylamine can be compared with other similar compounds such as:
(4-Butoxynaphthyl)sulfonylamine: Similar structure but with a hydroxypropyl group instead of a pyridylmethyl group.
N,N′-bis(3-pyridylmethyl)amine: Contains two pyridylmethyl groups and is used in coordination chemistry.
4,4′-bipyridine: A simpler structure with two pyridine rings connected by a single bond.
The uniqueness of (4-Butoxynaphthyl)sulfonylamine lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-butoxy-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-2-3-14-25-19-11-12-20(18-10-5-4-9-17(18)19)26(23,24)22-15-16-8-6-7-13-21-16/h4-13,22H,2-3,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZEHDKNHURNCQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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